molecular formula C8H18S2 B075322 1,8-Octanedithiol CAS No. 1191-62-4

1,8-Octanedithiol

Cat. No. B075322
CAS RN: 1191-62-4
M. Wt: 178.4 g/mol
InChI Key: PGTWZHXOSWQKCY-UHFFFAOYSA-N
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Description

1,8-Octanedithiol is a chemical compound of interest in various fields due to its unique properties and applications in materials science and surface chemistry.

Synthesis Analysis

1,8-Octanedithiol can be synthesized through various chemical processes. A study by Burke et al. (1999) presented a method for synthesizing structures related to 1,8-Octanedithiol using ring-closing metathesis (Burke, Müller, & Beaudry, 1999).

Molecular Structure Analysis

The molecular structure of 1,8-Octanedithiol and similar compounds has been studied through different spectroscopic techniques, including NMR and X-ray diffraction. For example, Izquierdo et al. (1991) analyzed the structure of related compounds using X-ray diffraction (Izquierdo et al., 1991).

Chemical Reactions and Properties

1,8-Octanedithiol reacts to form self-assembled monolayers (SAMs) on various metal surfaces, as demonstrated in studies by García Raya et al. (2010) and Carot et al. (2005), who investigated its electrochemical properties and formation of SAMs on gold surfaces (García Raya et al., 2010), (Carot et al., 2005).

Physical Properties Analysis

The physical properties of 1,8-Octanedithiol, such as its adsorption behavior and molecular conformation on surfaces, have been studied by Villagómez et al. (2016), who used scanning tunneling microscopy (STM) for their analysis (Villagómez et al., 2016).

Chemical Properties Analysis

The chemical properties, particularly the reactivity of 1,8-Octanedithiol on metal surfaces, have been a subject of study in the context of SAMs. Esplandiu et al. (2006) and García-Raya et al. (2010) provided insights into the reactivity and stability of these monolayers on gold surfaces (Esplandiu et al., 2006), (García-Raya et al., 2010).

Scientific Research Applications

  • Reactivity and Stability of Monolayers : The reactivity of 1,8-octanedithiol/Au(111) self-assembled monolayers (SAMs) was investigated, showing higher stability compared to 1-octanethiol. The study demonstrated the formation of intralayer disulfide bonds at the SAM/electrolyte interface, contributing to the monolayer's stability (Carot et al., 2005).

  • Adsorption Kinetics : Research on the adsorption kinetics of 1,8-octanedithiol on gold electrodes revealed its behavior can be described by a Diffusion controlled Langmuir (DCL) model. This study contributes to understanding how 1,8-octanedithiol interacts with metal surfaces (He, Xie, & Jiang, 2011).

  • Monolayer Formation in Liquid-Crystalline Medium : A study on 1,8-octanedithiol SAMs formed from a Triton X-100 lyotropic medium showed that an ODT layer of standing-up molecules is obtained, with properties similar to layers formed from organic solvents (Raya et al., 2010).

  • Nanotransfer Printing in Molecular Electronics : 1,8-Octanedithiol was used in nanotransfer printing (nTP) to fabricate top-contact electrodes in molecular electronic devices, demonstrating superior electrical transport through the 1,8-octanedithiol molecules (Loo et al., 2003).

  • Self-Assembled Monolayers on Coinage Metals : The study used X-ray photoelectron spectroscopy to investigate the structure and photooxidation of SAMs formed from 1,8-octanedithiol, confirming the upright alignment of the hydrocarbon chains on surfaces (Rieley et al., 1998).

  • Formation of Mono- and Bilayers under Electrochemical Control : Research showed the formation of 1,8-octanedithiol monolayers on Au(111) surfaces under electrochemical control, offering insights into the nature and properties of these layers (García-Raya et al., 2010).

  • Single Molecule Conductance Measurements : A study employed a scanning tunneling microscope break junction method with continuous bias modulation for single molecule conductance measurements of 1,8-octanedithiol, providing valuable data for molecular electronics (Beall et al., 2015).

  • Improving Perovskite Solar Cells : 1,8-Octanedithiol was used as an additive in perovskite solar cells, improving film quality and leading to higher device efficiency (Niu et al., 2018).

Safety And Hazards

1,8-Octanedithiol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

Future Directions

1,8-Octanedithiol has been used as a processing additive for bulk heterojunction materials, enhancing the photoconductive response . It has also been used as an effective intermediate layer for the deposition of Cu electrodes via inkjet printing and laser sintering on III-V triple-junction solar cells . These applications suggest potential future directions for the use of 1,8-Octanedithiol in electronic applications and photovoltaic devices.

properties

IUPAC Name

octane-1,8-dithiol
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InChI

InChI=1S/C8H18S2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2
Source PubChem
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InChI Key

PGTWZHXOSWQKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCS)CCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18S2
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DSSTOX Substance ID

DTXSID8047474
Record name 1,8-Octanedithiol
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Molecular Weight

178.4 g/mol
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Physical Description

Liquid with odor of "stench"; [MSDSonline], Liquid
Record name 1,8-Octanedithiol
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Boiling Point

142.00 °C. @ 30.00 mm Hg
Record name 1,8-Octanedithiol
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Solubility

insoluble in water; miscible in oil
Record name 1,8-Octanedithiol
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Density

0.962 (d20/4)
Record name 1,8-Octanedithiol
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Product Name

1,8-Octanedithiol

CAS RN

1191-62-4
Record name 1,8-Octanedithiol
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Record name 1,8-Octanedithiol
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Record name Octane-1,8-dithiol
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Record name 1,8-OCTANEDITHIOL
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Record name 1,8-Octanedithiol
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Melting Point

0.9 °C
Record name 1,8-Octanedithiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,840
Citations
ML Carot, MJ Esplandiu, FP Cometto, EM Patrito… - Journal of …, 2005 - Elsevier
The reactivity of 1,8-octanedithiol/Au(111) self-assembled monolayers (SAMs) formed by the immersion method was investigated by means of cyclic voltammetry (CV), scanning …
Number of citations: 69 www.sciencedirect.com
MJ Esplandiu, ML Carot, FP Cometto, VA Macagno… - Surface science, 2006 - Elsevier
The surface structure of Au(111) electrodes covered by 1,8-octanedithiol self-assembled monolayers (SAMs) was studied with in situ scanning tunnelling microscopy (STM) as a …
Number of citations: 93 www.sciencedirect.com
D García-Raya, R Madueño, JM Sevilla, M Blázquez… - Electrochimica …, 2008 - Elsevier
Recently, it has becoming increasingly important to control the organization of self-assembled monolayers (SAMs) of ω-functionalized thiols for its potential applications in the …
Number of citations: 61 www.sciencedirect.com
W Wang, L Song, D Magerl… - Advanced functional …, 2018 - Wiley Online Library
Processing solvent additives in polymer:fullerene bulk heterojunction systems are known as a promising method to enhance photovoltaic performance. It is generally agreed that solvent …
Number of citations: 51 onlinelibrary.wiley.com
H Rieley, GK Kendall, FW Zemicael, TL Smith, S Yang - Langmuir, 1998 - ACS Publications
X-ray photoelectron spectroscopy (XPS) has been employed in an investigation of the structure and photooxidation of self-assembled monolayers (SAMs) formed by the immersion of …
Number of citations: 240 pubs.acs.org
D Garcia-Raya, R Madueno, M Blazquez… - The Journal of …, 2010 - ACS Publications
We present results of the formation of 1,8-octanedithiol (ODT) monolayers on the Au(111) single-crystal surfaces by oxidative deposition from alkaline solutions under electrochemical …
Number of citations: 27 pubs.acs.org
S Huo, S Shen, D Liu, T Shi - The Journal of Physical Chemistry B, 2012 - ACS Publications
Thioredoxins are small redox proteins and have the active sites of Cys-Xaa-Yaa-Cys; they are overexpressed by many different cancer cells. Cisplatin and Pt(II) analogues could bind to …
Number of citations: 35 pubs.acs.org
NE Coates, IW Hwang, J Peet, GC Bazan… - Applied Physics …, 2008 - pubs.aip.org
We present measurements of steady state and transient 70 ps photoconductivity of the low bandgap polymer poly2, 6-4, 4-bis-2-ethylhexyl-4H-cyclopenta2, 1-b; 3, 4-b-dithiophene-alt-4, …
Number of citations: 43 pubs.aip.org
AKA Aliganga, AS Duwez, S Mittler - Organic electronics, 2006 - Elsevier
The physical response of gold nanoparticles, eg electronic, magnetic, and photonic behaviours due to quantum confinement effects, does not only depend on their size, but also on the …
Number of citations: 40 www.sciencedirect.com
M Cavallini, M Bracali, G Aloisi, R Guidelli - Langmuir, 1999 - academia.edu
It is well-known that organic films adsorbed at metal surfaces are widely applied for corrosion inhibition and lubrication. Nowdays, the availability of sophisticated techniques for …
Number of citations: 66 www.academia.edu

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